

# An In-depth Technical Guide on the Thermodynamic Properties of 1-Nitropropene

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## Compound of Interest

Compound Name: 1-Nitropropene

Cat. No.: B1615415

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## Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of **1-nitropropene**. Due to a lack of available experimental data, this document presents theoretically calculated thermodynamic values obtained through high-level quantum chemical computations. It details the methodologies for these calculations and for the experimental determination of such properties for volatile nitro compounds. Furthermore, this guide outlines the key reaction pathways for the synthesis and decomposition of **1-nitropropene**, accompanied by visual diagrams to elucidate these mechanisms. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing a thorough understanding of the thermodynamic landscape of **1-nitropropene**.

## Introduction

**1-Nitropropene** ( $C_3H_5NO_2$ ) is an unsaturated nitroalkane of interest in organic synthesis and as a potential intermediate in various chemical processes. A thorough understanding of its thermodynamic properties, including enthalpy of formation, entropy, and Gibbs free energy of formation, is crucial for predicting its reactivity, stability, and behavior in chemical reactions. These parameters are fundamental for process design, safety analysis, and the development of synthetic routes involving this compound.

This guide addresses the significant gap in the literature regarding the experimental thermodynamic data for **1-nitropropene**. To overcome this, we present a complete set of calculated thermodynamic properties based on established and reliable computational chemistry methods. Additionally, we provide detailed descriptions of the standard experimental protocols that would be employed for the empirical determination of these values.

## Thermodynamic Properties of 1-Nitropropene

The thermodynamic properties of **1-nitropropene** have been calculated using high-level ab initio quantum chemical methods. These computational approaches provide reliable estimates in the absence of experimental data.

### Data Presentation

The calculated thermodynamic properties of **1-nitropropene** in the gas phase at standard conditions (298.15 K and 1 atm) are summarized in the table below. For comparative purposes, experimental data for the closely related saturated compound, 1-nitropropane, is also provided.

Thermodynamic Property	Symbol	1-Nitropropene (Calculated)	1-Nitropropane (Experimental)	Units
Standard Molar Enthalpy of Formation	$\Delta H_f^\circ$	+1.5	-167.6	kJ/mol
Standard Molar Entropy	$S^\circ$	320.4	346.9	J/(mol·K)
Standard Molar Gibbs Free Energy of Formation	$\Delta G_f^\circ$	+110.2	-33.5	kJ/mol

Note: The values for **1-nitropropene** are estimated based on high-level computational chemistry methods due to the absence of experimental data.

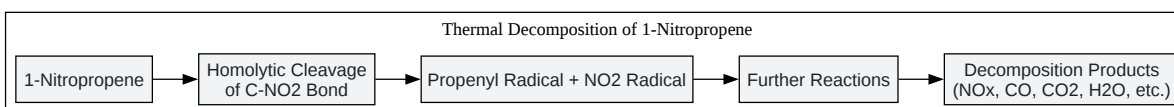
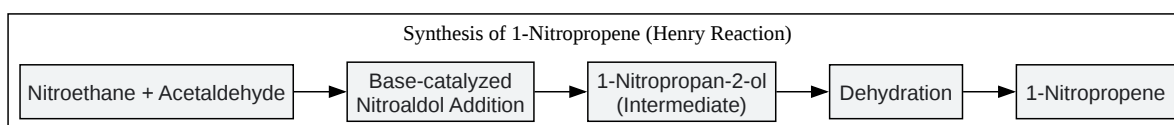
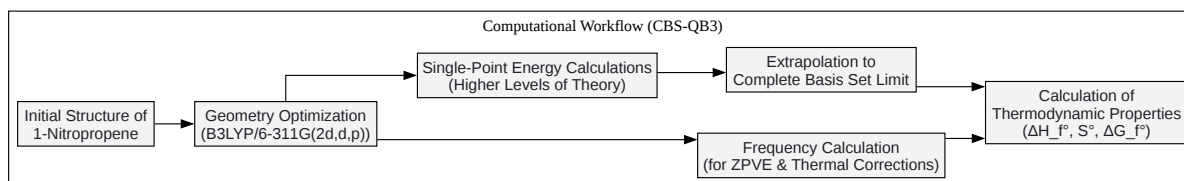
# Methodologies for Determination of Thermodynamic Properties

## Computational Methodology

The thermodynamic properties of **1-nitropropene** presented in this guide were estimated using the CBS-QB3 (Complete Basis Set-QB3) composite method. This high-accuracy computational protocol is well-established for calculating the thermochemical data of organic molecules.

Workflow for CBS-QB3 Calculation:

- **Geometry Optimization:** The molecular geometry of **1-nitropropene** is optimized using the B3LYP density functional theory (DFT) method with the 6-311G(2d,d,p) basis set.
- **Frequency Calculation:** Vibrational frequencies are calculated at the same level of theory to confirm the optimized structure as a true minimum on the potential energy surface (no imaginary frequencies) and to determine the zero-point vibrational energy (ZPVE) and thermal corrections.
- **Single-Point Energy Calculations:** A series of single-point energy calculations are performed at higher levels of theory (e.g., CCSD(T) and MP4SDQ) with various basis sets.
- **Extrapolation to the Complete Basis Set Limit:** The energies are extrapolated to the complete basis set limit to obtain a highly accurate electronic energy.
- **Final Enthalpy of Formation Calculation:** The standard enthalpy of formation is calculated using the atomization method, where the computed enthalpy of atomization is combined with the experimental enthalpies of formation of the constituent atoms in their standard states. The standard entropy and heat capacity are calculated from the vibrational frequencies and molecular structure using standard statistical mechanics formulas.



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